

Enantioselective Synthesis of Z-D-tyrosine: An In-depth Technical Guide

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the enantioselective synthesis of N- α -benzyloxycarbonyl-D-tyrosine (**Z-D-tyrosine**), a valuable building block in the development of pharmaceuticals and other bioactive molecules. This document details two robust synthetic pathways: a chemoenzymatic approach leveraging enzymatic resolution and a direct asymmetric hydrogenation method. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate practical application in a research and development setting.

Introduction

D-Tyrosine and its derivatives, such as **Z-D-tyrosine**, are critical non-proteinogenic amino acids incorporated into various peptide-based therapeutics and small molecule drugs. The precise stereochemistry of these components is often paramount to their biological activity and pharmacological profile. Consequently, efficient and highly selective synthetic routes to enantiomerically pure D-amino acids are of significant interest to the pharmaceutical and biotechnology industries. **Z-D-tyrosine**, with its benzyloxycarbonyl (Cbz or Z) protecting group, is particularly useful in solid-phase and solution-phase peptide synthesis.[1] This guide explores two effective strategies for obtaining high-purity **Z-D-tyrosine**.

Synthetic Strategies

Two principal routes for the enantioselective synthesis of **Z-D-tyrosine** are presented:

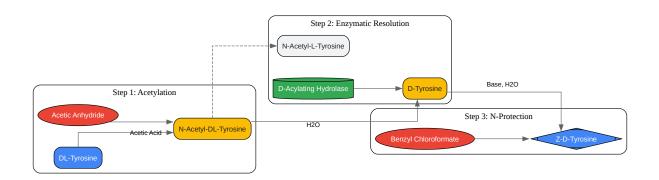


- Chemoenzymatic Synthesis via Enzymatic Resolution: This multi-step approach begins with
 the non-selective synthesis of a racemic N-acetyl-DL-tyrosine, followed by a highly
 enantioselective enzymatic hydrolysis to yield D-tyrosine, which is then N-protected with the
 benzyloxycarbonyl group.
- Asymmetric Hydrogenation: This method involves the direct, enantioselective hydrogenation
 of a prochiral N-Cbz-α,β-dehydro-tyrosine precursor using a chiral rhodium catalyst to afford
 Z-D-tyrosine.

The following sections provide detailed experimental protocols and comparative data for these approaches.

Chemoenzymatic Synthesis of Z-D-tyrosine

This pathway is a reliable and scalable method that relies on the high stereoselectivity of certain enzymes to resolve a racemic mixture. The overall workflow is depicted below.



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Chemoenzymatic synthesis workflow for **Z-D-tyrosine**.



Experimental Protocols

Step 1: Synthesis of N-Acetyl-DL-Tyrosine[2]

- Materials:
 - DL-Tyrosine
 - Acetic acid
 - Acetic anhydride
 - Deionized water
 - Ice bath
- Procedure:
 - In a suitable reaction vessel, dissolve DL-tyrosine (e.g., 54.3 g, 0.3 mol) and acetic acid
 (e.g., 36.0 g, 0.6 mol) in deionized water (e.g., 200 ml).[2]
 - To the stirred solution, add acetic anhydride (e.g., 24.0 g, 0.2 mol).
 - Heat the mixture and stir for 4 to 6 hours at a temperature between 50 and 65 °C.[2]
 - After the reaction is complete, recover the unreacted acetic acid by distillation.
 - Cool the reaction mixture to room temperature and then place it in an ice water bath for 45 minutes to induce crystallization.[2]
 - Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to yield N-acetyl-DL-tyrosine.

Step 2: Enzymatic Resolution of N-Acetyl-DL-Tyrosine to D-Tyrosine[2]

- Materials:
 - N-Acetyl-DL-Tyrosine



- Deionized water
- Ammonia water or other suitable base
- Immobilized D-acylating hydrolase
- Ethanol
- Decolorizing agent (e.g., activated carbon)
- Procedure:
 - Dissolve the N-acetyl-DL-tyrosine (e.g., 64.2 g) in deionized water (e.g., 300 ml) to prepare a 0.5-1.0 mol/L solution.[2]
 - Adjust the pH of the solution to 7.5 using ammonia water.
 - Pass the solution through a column packed with immobilized D-acylating hydrolase at a controlled temperature of 50 °C.[2]
 - Elute the column with a suitable amount of ethanol.
 - To the eluent, add a decolorizing agent (e.g., 5 g of clay) and stir at 90 °C for 1 hour.
 - Filter the hot solution to remove the decolorizing agent.
 - Concentrate the filtrate under vacuum at 60 °C to approximately one-third of its original volume.
 - Cool the concentrated solution to 2-5 °C for 4-5 hours to crystallize the D-tyrosine.
 - Collect the D-tyrosine crystals by filtration and dry. The mother liquor contains N-acetyl-Ltyrosine.

Step 3: N-Benzyloxycarbonylation of D-Tyrosine to **Z-D-Tyrosine**[3]

- Materials:
 - D-Tyrosine



- Sodium carbonate (Na₂CO₃)
- Benzyl chloroformate (Cbz-Cl)
- Deionized water
- Ethyl acetate or diethyl ether for extraction
- Dilute hydrochloric acid (HCl)

Procedure:

- Dissolve D-tyrosine (1.0 equiv) in an aqueous solution of sodium carbonate, maintaining a pH between 8 and 10.[3]
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add benzyl chloroformate (1.05 1.2 equiv) to the stirred solution, ensuring the temperature remains below 10 °C.[3]
- Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
- After the reaction is complete, wash the aqueous mixture with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate.
- Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. This will
 precipitate the Z-D-tyrosine.[3]
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

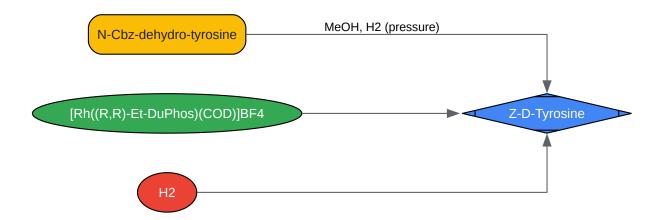
Quantitative Data for Chemoenzymatic Synthesis



Step	Product	Typical Yield	Enantiomeric Excess (ee)	Reference
1	N-Acetyl-DL- Tyrosine	94-96%	Not applicable (racemic)	[2]
2	D-Tyrosine	~95% (resolution yield)	>99%	[2]
3	Z-D-Tyrosine	High	>99%	[3]

Asymmetric Hydrogenation for Z-D-Tyrosine Synthesis

This approach offers a more direct route to **Z-D-tyrosine** by employing a chiral catalyst to induce enantioselectivity in the hydrogenation of a prochiral precursor. The use of a chiral Rhodium-DuPhos catalyst is a well-established method for this transformation.



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